4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide, also known as FMIB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMIB belongs to the class of isoquinoline compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression, and Akt, which is involved in cell survival. Inhibition of these enzymes may lead to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. This compound has also been found to have a low toxicity profile, suggesting that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide is its potential therapeutic applications in the treatment of cancer, inflammation, and pain. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability for research purposes. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to test its efficacy.
Future Directions
There are a number of future directions for research on 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide. One area of research could be to further explore the mechanism of action of this compound and its effects on cell proliferation and survival. Another area of research could be to investigate the potential therapeutic applications of this compound in animal models of cancer, inflammation, and pain. Additionally, further research could be conducted to optimize the synthesis of this compound and make it more readily available for research purposes.
Synthesis Methods
The synthesis of 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis involves the reaction of 4-fluorobenzoyl chloride with 2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-5-carboxylic acid to form the intermediate product, 4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzoic acid. This intermediate product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzamide to yield this compound.
Scientific Research Applications
4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In particular, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. These findings suggest that this compound may have potential therapeutic applications in the treatment of cancer, inflammation, and pain.
properties
IUPAC Name |
4-fluoro-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-9-15-13(11-20)3-2-4-16(15)19-17(21)12-5-7-14(18)8-6-12/h2-8H,9-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECLPQXERJNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.